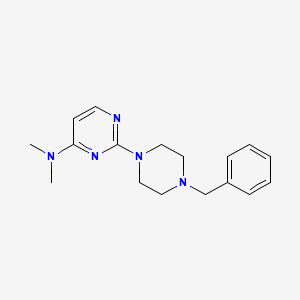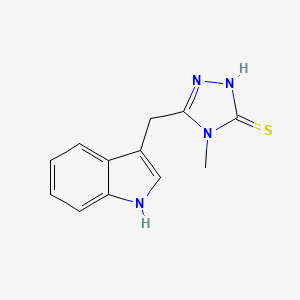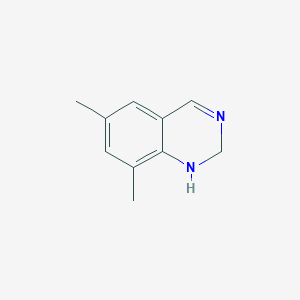![molecular formula C21H18N2O3 B2783133 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide CAS No. 1105243-81-9](/img/structure/B2783133.png)
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide is a synthetic organic compound that features a benzofuran moiety linked to an isoxazole ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.
Acetamide Group Attachment: The final step involves the coupling of the isoxazole derivative with an acetamide group, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The isoxazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide: can be compared with other benzofuran or isoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14(15-7-3-2-4-8-15)22-21(24)13-17-12-20(26-23-17)19-11-16-9-5-6-10-18(16)25-19/h2-12,14H,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQZNQJWFQNMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2783050.png)
![1-[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2783051.png)
![2-phenyl-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]ethene-1-sulfonamide](/img/structure/B2783053.png)
![7-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2783055.png)
![1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B2783057.png)
![1-[(2-Methylphenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2783058.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2783059.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-phenylpropyl)urea](/img/structure/B2783060.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2783062.png)



![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2783070.png)
![Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate](/img/structure/B2783073.png)
